molecular formula C16H16O2 B1212153 Felbinac ethyl CAS No. 14062-23-8

Felbinac ethyl

Cat. No. B1212153
CAS RN: 14062-23-8
M. Wt: 240.3 g/mol
InChI Key: NPPJLSILDPVHCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Felbinac is synthesized from phenylboronic acid and ethyl p-bromophenylacetate through a two-step process, confirmed by spectral data including IR and ^1HNMR, achieving a yield of 78% (Wu Xiao-chun, 2005). Another synthesis approach involves Suzuki coupling reactions, showcasing a green chemistry perspective by using water as the primary solvent (N. Costa et al., 2012). Additionally, Felbinac can be synthesized in one step by cyanidation of 4-phenylbenzenylchloride and hydrolysis, yielding an 82% total yield, presenting a straightforward and controllable method for large-scale production (Zuo Ling-ling, 2013).

Scientific Research Applications

Green Chemistry in Drug Synthesis

Felbinac ethyl, a precursor to the drug felbinac, demonstrates potential as a nonsteroidal anti-inflammatory drug for treating arthritis. Researchers have explored green chemistry principles, particularly the Suzuki coupling reaction using water as a primary solvent, to synthesize compounds like ethyl (4-phenylphenyl)acetate, a precursor to felbinac. This approach is not only environmentally friendly but also exposes students to the role of pharmaceutical chemists in identifying cost-effective and sustainable methods for drug synthesis (Costa et al., 2012).

Novel Transdermal Patch Development

Felbinac's application in transdermal drug delivery has been a subject of research. Studies have aimed to design felbinac patches with significantly higher skin permeation than existing products. The research involves combining ion-pair and chemical enhancer strategies to overcome the limitations of current transdermal systems. This innovative approach has the potential to improve the efficacy of felbinac delivery through the skin, offering a promising avenue for enhanced drug administration (Liu et al., 2016).

Synthesis Methods and Analysis

A convenient synthesis method for felbinac was developed, starting from phenylboronic acid and ethyl p-bromophenylacetate. This method provides a practical approach with mild conditions and good yield, indicating its suitability for large-scale production of felbinac (Wu Xiao-chun, 2005). Additionally, an LC-MS/MS assay for felbinac determination has been validated, furthering the understanding of felbinac pharmacokinetics and aiding in the development of effective dosage forms (Zhang et al., 2009).

Safety And Hazards

Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain . It was well tolerated in a study that evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .

properties

IUPAC Name

ethyl 2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJLSILDPVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046160
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Felbinac ethyl

CAS RN

14062-23-8
Record name Ethyl [1,1′-biphenyl]-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felbinac ethyl [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELBINAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of (4′-biphenyl)acetate acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of (4′-biphenyl)acetic acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Nakano, T Yoshioka, M Matsuda… - Hinyokika kiyo. Acta …, 1990 - europepmc.org
… LM-001, felbinac ethyl incorporated in lipid microsphere, wes intravenously administered at the onset of stone pain or vesical urgency. Of 54 with stones and 32 with urgency, 53 and 29 …
Number of citations: 3 europepmc.org
K Gato, MY Fujii, H Hisada, J Carriere, T Koide… - Journal of Drug Delivery …, 2020 - Elsevier
In this study, we prepared mock patches consisting of model drug (felbinac) and three types of acrylic polymers with different functional substituent and/or physical properties, and …
Number of citations: 19 www.sciencedirect.com
C Zhang, L Wang, W Yang, X Wang, JP Fawcett… - … of pharmaceutical and …, 2009 - Elsevier
… and analgesic which can be formulated as an intravenous injection without the need for macromolecular adjuvants such as lecithin used in the commercially available felbinac ethyl …
Number of citations: 8 www.sciencedirect.com
Y Zheng, X Hu, J Liu, G Wu, Y Zhai, L Wu… - … of Chromatography B, 2015 - Elsevier
… and analgesic, and can be formulated as an intravenous injection without the need for macromolecular adjuvants, such as lecithin used in the commercially available felbinac ethyl …
Number of citations: 7 www.sciencedirect.com
MS Landis - Therapeutic Delivery, 2013 - Future Science
Many prodrug reviews describe specific examples of the successful application of prodrug technology to produce blockbuster drugs, such as simvastatin, omeprazole, acyclovir and …
Number of citations: 15 www.future-science.com
AAA Ketoprofen, BHBAS Hydrate, LCEAA Loxoprofen… - plos.figshare.com
… Felbinac Ethyl …
Number of citations: 2 plos.figshare.com
M Ritts
Number of citations: 0
中野悦次, 吉岡俊昭, 松田稔, 園田孝夫… - 泌尿器科 …, 1990 - repository.kulib.kyoto-u.ac.jp
… LM-001, felbinac ethyl incorporated in lipid microsphere, wes intravenously administered at the onset of stone pain or vesical urgency. Of 54 with stones and 32 with urgency, 53 and 29 …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp

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